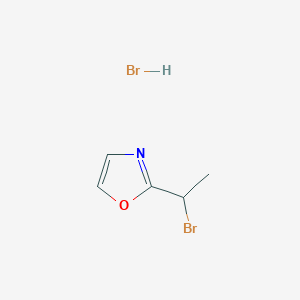

2-(1-Bromoethyl)-1,3-oxazole hydrobromide

Description

Overview of 1,3-Oxazole Heterocyclic Systems in Organic Synthesis

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key constituent in a wide range of natural products, many of which exhibit potent biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netmdpi.com Consequently, the oxazole (B20620) nucleus is considered a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. rsc.org The synthesis of substituted oxazoles is a well-established area of organic chemistry, with numerous methods developed to access a variety of substitution patterns. researchgate.netpharmaguideline.com These methods provide chemists with the tools to create diverse libraries of oxazole-containing molecules for biological screening and materials science applications.

Strategic Importance of Halogenated Aliphatic Chains on Oxazole Scaffolds

The introduction of a halogenated aliphatic chain onto an oxazole ring, as seen in 2-(1-Bromoethyl)-1,3-oxazole hydrobromide, significantly enhances the synthetic utility of the parent heterocycle. The bromine atom on the ethyl group at the 2-position of the oxazole ring serves as a versatile functional handle. It is an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of other functional groups. nih.gov

This reactivity is analogous to that of benzylic halides, making these compounds valuable precursors for the synthesis of more complex molecules. For example, the bromoethyl group can be readily displaced by amines, thiols, alkoxides, and carbanions, providing access to a diverse range of 2-substituted oxazole derivatives. nih.gov This strategic placement of a reactive halogenated side chain transforms the oxazole into a versatile building block for the construction of larger, more complex molecular architectures.

Rationale for the Academic Investigation of this compound

The academic investigation of this compound is driven by its potential as a reactive intermediate in organic synthesis. The presence of the bromoethyl group at the 2-position of the oxazole ring makes it a prime candidate for a variety of chemical transformations. Researchers are interested in exploring the scope and limitations of its reactivity with different nucleophiles to synthesize novel oxazole derivatives.

Furthermore, the hydrobromide salt form of this compound offers practical advantages in terms of stability and handling compared to the free base. Academic studies focusing on this and similar compounds aim to develop new synthetic methodologies, expand the chemical space around the oxazole core, and ultimately provide the scientific community with new tools for the synthesis of complex molecules with potential biological activity. The concise synthesis of the anti-inflammatory drug Oxaprozin, for instance, has been achieved using a 2-(bromomethyl)oxazole analogue, highlighting the utility of such halogenated building blocks. nih.gov

Current Research Landscape and Emerging Opportunities for Brominated Oxazoles

The current research landscape for brominated oxazoles is vibrant and expanding, with a focus on their application in medicinal chemistry and materials science. Brominated oxazoles are key intermediates in the synthesis of natural products and their analogues. chemrxiv.org They are also utilized in cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds and construct complex molecular frameworks.

Emerging opportunities for brominated oxazoles lie in their use as building blocks for the development of new pharmaceuticals. The ability to functionalize the oxazole ring through the bromoethyl side chain allows for the systematic modification of a lead compound's structure to optimize its pharmacological properties. Additionally, the incorporation of brominated oxazoles into polymers and other materials is an area of growing interest, with potential applications in electronics and photonics. The continued development of new synthetic methods for the preparation and functionalization of brominated oxazoles will undoubtedly open up new avenues of research and lead to the discovery of novel molecules with valuable properties.

| Property | Data |

| Molecular Formula | C5H7Br2NO |

| Molecular Weight | 272.93 g/mol |

| Appearance | Solid |

| Reactivity | The bromoethyl group is a reactive handle for nucleophilic substitution. |

| Applications | Intermediate in organic synthesis, building block for medicinal chemistry. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H7Br2NO |

|---|---|

Molecular Weight |

256.92 g/mol |

IUPAC Name |

2-(1-bromoethyl)-1,3-oxazole;hydrobromide |

InChI |

InChI=1S/C5H6BrNO.BrH/c1-4(6)5-7-2-3-8-5;/h2-4H,1H3;1H |

InChI Key |

NNMHGXJXLUYOAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CO1)Br.Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways to 2 1 Bromoethyl 1,3 Oxazole Hydrobromide

Strategies for the Construction of the 1,3-Oxazole Ring System

The formation of the 1,3-oxazole core is a critical step in the synthesis of the target compound. Various strategies have been developed to construct this heterocyclic system, with the choice of method often depending on the desired substitution pattern. For 2-substituted oxazoles, the precursor molecules must be designed to introduce the desired functionality at the C2 position of the resulting oxazole (B20620) ring.

Precursor Synthesis and Functionalization for 2-Substitution

The synthesis of appropriately functionalized precursors is paramount for the successful construction of the 2-(1-Bromoethyl)-1,3-oxazole moiety. A common approach involves the preparation of a 2-ethyloxazole intermediate, which can then undergo subsequent bromination.

One potential pathway to a 2-ethyloxazole precursor involves the Robinson-Gabriel synthesis, which utilizes the cyclization of 2-acylamino ketones. In this approach, a ketone bearing an amino group at the alpha position is acylated with a propionyl group (or its derivative) to form the necessary N-(2-oxopropyl)propanamide. This intermediate can then be cyclized under dehydrating conditions to yield the 2-ethyloxazole.

Alternatively, the Bredereck reaction offers another route, starting from α-haloketones and propanamide. The reaction between an α-haloketon and the amide initially forms an intermediate that, upon heating, cyclizes to the 2-ethyloxazole.

Once the 2-ethyloxazole is obtained, the focus shifts to the selective bromination of the ethyl group at the α-position. This can typically be achieved using N-bromosuccinimide (NBS) under radical initiation conditions, for instance with a radical initiator like AIBN or benzoyl peroxide in a suitable solvent such as carbon tetrachloride. The reaction is a benzylic-type bromination, targeting the position adjacent to the activating oxazole ring.

Finally, the formation of the hydrobromide salt is often achieved by treating the 2-(1-bromoethyl)-1,3-oxazole base with a solution of hydrogen bromide in a suitable solvent, such as ether or acetic acid. In some synthetic routes, the hydrobromide salt may form in situ during the cyclization or bromination step, particularly if HBr is generated as a byproduct. For instance, the reaction of azirines with bromoacetyl bromide to form 2-(bromomethyl)oxazoles has been reported to produce the oxazole hydrobromide directly. wikipedia.org

Cyclization Reactions Leading to the Oxazole Core

Several named reactions are instrumental in the formation of the oxazole ring, each with its own set of precursors and reaction conditions. These methods can be adapted to introduce an ethyl or a functionalized ethyl group at the C2 position.

The Cornforth rearrangement traditionally involves the thermal rearrangement of 4-acyloxazoles. However, related syntheses can be considered for the construction of the oxazole ring itself. A modified approach could involve the reaction of a suitable precursor that, upon cyclization, directly yields a 2-substituted oxazole. While the classic Cornforth rearrangement focuses on substitution at C4 and C5, the underlying principles of cyclization can be adapted.

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). synarchive.comresearchgate.net To synthesize a 2-ethyloxazole via this route, one would theoretically start with an aldehyde that can provide the remaining part of the oxazole ring, while the TosMIC-derived component would need to be modified to introduce the ethyl group at the C2 position. However, the standard Van Leusen reaction typically places the substituent from the aldehyde at the C5 position. ijpsonline.com Therefore, a modified approach or a different isocyanide reagent would be necessary to achieve 2-substitution.

| Reagent 1 | Reagent 2 | Product | Reference |

| Aldehyde | Tosylmethyl isocyanide (TosMIC) | 5-substituted oxazole | synarchive.comijpsonline.com |

Table 1: Standard Van Leusen Oxazole Synthesis

The Bredereck reaction provides a direct route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comdbpedia.org To synthesize a precursor for the target compound, one could react an appropriate α-haloketone with propanamide. This would introduce the ethyl group at the C2 position of the oxazole ring. The choice of the α-haloketone would determine the substituent at the C4 (and potentially C5) position. This method is advantageous due to the commercial availability of a wide range of α-haloketones and amides. dbpedia.org

| Reagent 1 | Reagent 2 | Product | Reference |

| α-Haloketone | Amide | Substituted oxazole | ijpsonline.comdbpedia.org |

Table 2: General Bredereck Reaction

Photoinduced cycloaddition reactions can also be employed to construct the oxazole ring. These methods often involve the [3+2] cycloaddition of a carbonyl ylide, generated photochemically from a suitable precursor like an epoxide, with a nitrile. To obtain a 2-ethyloxazole, propionitrile (B127096) could be used as the nitrile component in the cycloaddition. This would directly install the ethyl group at the C2 position of the resulting oxazole.

Metal-Catalyzed Annulation and Oxidative Cyclization Routes

The construction of the 2-ethyl-1,3-oxazole (B2687256) scaffold, the precursor to the target compound, can be achieved through various modern synthetic strategies, with metal-catalyzed annulation and oxidative cyclization being particularly prominent. These methods offer efficient ways to assemble the five-membered heterocyclic ring from simpler, readily available starting materials.

Metal-catalyzed reactions provide powerful tools for forming the oxazole nucleus. tandfonline.com A common approach involves the [2+2+1] annulation, which combines a terminal alkyne, a nitrile, and an oxygen atom source, often facilitated by gold or iodine catalysts. organic-chemistry.orgresearchgate.net For instance, a gold(I)-catalyzed oxidative annulation can bring together ynamides, nitriles, and an N-oxide to furnish 5-amino-1,3-oxazoles. organic-chemistry.org Similarly, copper catalysts are widely employed. Copper(II)-catalyzed oxidative cyclization of enamides represents a viable route, proceeding through a vinylic C-H bond functionalization. organic-chemistry.org Other copper-catalyzed methods include the aerobic oxidative dehydrogenative annulation of amines and alkynes, where molecular oxygen serves as the oxidant. organic-chemistry.org Palladium-catalyzed coupling followed by in situ cyclization of N-propargylamides with aryl iodides also yields 2,5-disubstituted oxazoles. organic-chemistry.org Rhodium(III)-catalyzed cascade C-H activation and annulation processes have also been developed for constructing complex fused-ring systems involving oxazoles. researchgate.net

Oxidative cyclization, which can be either metal-catalyzed or metal-free, is another cornerstone strategy. These reactions typically involve the formation of a C-O bond to close the ring under oxidizing conditions. Phenyliodine diacetate (PIDA), a hypervalent iodine reagent, can mediate the intramolecular cyclization of enamides to yield functionalized oxazoles without the need for heavy metals. acs.org A similar metal-free approach uses a hypervalent iodine reagent generated in situ from PIFA and TMSOTf for the rapid oxidative cyclization of N-styrylbenzamides. organic-chemistry.org Furthermore, domino oxidative cyclization reactions mediated by reagents like t-BuOOH/I₂ can produce polysubstituted oxazoles from simple starting materials under mild conditions. organic-chemistry.org

The table below summarizes various catalytic systems applicable to the synthesis of the oxazole core.

| Catalyst/Reagent System | Reactants | Reaction Type | Reference |

| Gold(I) / N-Oxide | Ynamides, Nitriles | Oxidative Annulation | organic-chemistry.org |

| Copper(II) | Enamides | Oxidative Cyclization | organic-chemistry.org |

| Palladium(0) / Base | N-propargylamides, Aryl iodides | Coupling / Cyclization | organic-chemistry.org |

| Rhodium(III) | 2-Phenyloxazoles, Maleimides | C-H Activation / Annulation | researchgate.net |

| Phenyliodine diacetate (PIDA) | Enamides | Metal-Free Oxidative Cyclization | acs.org |

| PIFA / TMSOTf | N-Styrylbenzamides | Metal-Free Oxidative Cyclization | organic-chemistry.org |

| t-BuOOH / I₂ | Various (e.g., ketones, amines) | Domino Oxidative Cyclization | organic-chemistry.org |

Introduction of the 1-Bromoethyl Moiety

Once the 2-ethyl-1,3-oxazole nucleus is synthesized, the next critical step is the regioselective introduction of a bromine atom at the α-carbon of the ethyl group. This transformation requires precise control to avoid reactions at other positions on the molecule.

Selective Bromination Strategies at the α-Carbon of the Ethyl Group

The α-carbon of the ethyl group attached to the C2 position of the oxazole ring is activated for halogenation due to its benzylic-like character, being adjacent to an aromatic system. The most common and effective method for this type of transformation is free radical bromination using N-Bromosuccinimide (NBS).

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under thermal or photochemical conditions. nih.gov The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the α-carbon of the ethyl group. This forms a resonance-stabilized radical intermediate. The subsequent reaction of this radical with NBS propagates the chain and yields the desired α-bromo product, 2-(1-bromoethyl)-1,3-oxazole. The selectivity for the α-position over the β-position or the oxazole ring itself is high due to the superior stability of the resulting radical intermediate. Other brominating agents, such as bromine (Br₂) in the presence of an acid catalyst, can also be used, though this may lead to a higher risk of competing electrophilic substitution on the oxazole ring. nih.gov

Stereochemical Control in Bromination Reactions

When the α-carbon of the ethyl group is brominated, a new stereocenter is created, leading to the possibility of (R)- and (S)-enantiomers. Achieving stereochemical control in such reactions is a significant challenge in synthetic chemistry. As the free radical bromination with NBS proceeds through a planar or rapidly inverting radical intermediate, the reaction is typically non-stereoselective, yielding a racemic mixture of the two enantiomers.

To achieve stereoselectivity, several advanced strategies could be employed, although specific examples for 2-ethyl-1,3-oxazole are not prevalent in the literature. These strategies fall into three main categories:

Substrate Control: This would involve starting with an enantiomerically pure precursor that contains a chiral auxiliary. The auxiliary would sterically hinder one face of the molecule, directing the incoming bromine radical to the other face. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Reagent Control: This approach uses a chiral brominating agent. While less common for radical reactions, chiral reagents could potentially differentiate between the two enantiotopic α-hydrogens.

Catalyst Control: The use of a chiral catalyst to control the trajectory of the brominating agent is a powerful strategy in modern asymmetric synthesis. A chiral catalyst could form a complex with the substrate, creating a chiral environment that favors the formation of one enantiomer over the other.

These approaches, while theoretically applicable, would require significant methodological development for the specific synthesis of enantiomerically pure 2-(1-Bromoethyl)-1,3-oxazole.

Formation and Characterization of the Hydrobromide Salt

The final step in the synthesis is the formation of the hydrobromide salt. This is typically done to improve the compound's stability, crystallinity, and handling properties.

Acid-Base Interactions and Salt Stabilization

Oxazoles are weak bases due to the presence of a pyridine-like nitrogen atom at the 3-position. pharmaguideline.comwikipedia.org The lone pair of electrons on this nitrogen atom is available for protonation. The conjugate acid of oxazole, the oxazolium ion, has a pKa of approximately 0.8, indicating that oxazole is a much weaker base than imidazole (B134444) (pKa ≈ 7). wikipedia.org

Despite this weak basicity, 2-(1-bromoethyl)-1,3-oxazole can be protonated by a strong acid like hydrobromic acid (HBr). The acid-base reaction involves the donation of the lone pair from the oxazole nitrogen to a proton from HBr, forming a coordinate covalent bond. This results in the formation of the 2-(1-bromoethyl)-1,3-oxazolium cation and the bromide anion (Br⁻). The resulting ionic pair, [C₅H₅Br NOH]⁺Br⁻, is stabilized by the electrostatic attraction between the positively charged oxazolium ring and the negatively charged bromide ion. This salt is typically a solid and is often more stable than the free base form.

Crystallization and Isolation Techniques for Oxazole Hydrobromides

The isolation of 2-(1-Bromoethyl)-1,3-oxazole hydrobromide as a pure, crystalline solid is crucial for its characterization and subsequent use. uct.ac.za The process generally involves dissolving the crude free base in a suitable organic solvent and then adding a solution of hydrogen bromide, often as HBr in acetic acid or a non-aqueous solvent, to precipitate the salt.

Several common crystallization techniques can be employed to obtain high-quality crystals:

Cooling Crystallization: The hydrobromide salt is often less soluble in the reaction solvent at lower temperatures. After salt formation, the solution can be slowly cooled, sometimes to sub-ambient temperatures (e.g., in a freezer), to induce crystallization. researchgate.net

Solvent Evaporation: The slow evaporation of the solvent from a saturated solution of the salt can lead to the formation of well-defined crystals. This method is particularly useful when the compound is highly soluble. researchgate.net

Once the crystals have formed, they are isolated by filtration, typically using a Hirsch or Büchner funnel. uct.ac.za The isolated crystals are then washed with a small amount of cold anti-solvent to remove any residual soluble impurities and subsequently dried under vacuum to remove all traces of solvent.

Reactivity and Transformation Studies of 2 1 Bromoethyl 1,3 Oxazole Hydrobromide

Nucleophilic Substitution Reactions at the 1-Bromoethyl Moiety

The bromine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom an electrophilic center susceptible to attack by nucleophiles. The reactivity of similar 2-(haloalkyl)oxazoles has been described as analogous to that of benzylic halides, indicating a notable degree of reactivity. nih.gov

The substitution reactions of 2-(1-Bromoethyl)-1,3-oxazole hydrobromide can theoretically proceed via either a unimolecular (SN1) or a bimolecular (SN2) pathway. The substrate is a secondary alkyl halide, which under neutral or acidic conditions can often react through either mechanism depending on the nucleophile, solvent, and temperature.

SN2 Pathway: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Given the structure of 2-(1-bromoethyl)-1,3-oxazole, the SN2 mechanism is generally favored. Steric hindrance around the secondary carbon is not prohibitive for the approach of most nucleophiles.

SN1 Pathway: This pathway involves a two-step mechanism. The first and rate-determining step is the spontaneous departure of the bromide ion to form a secondary carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. However, the formation of a carbocation adjacent to the oxazole (B20620) ring is significantly influenced by the ring's electronic properties. In the hydrobromide salt form, the nitrogen atom of the oxazole is protonated, making the ring strongly electron-withdrawing. This powerful inductive effect destabilizes the adjacent carbocation, making the SN1 pathway energetically unfavorable.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Structure | Secondary halide; carbocation formation possible but destabilized. | Secondary halide; accessible for backside attack. |

| Electronic Effect | Strongly disfavored due to the electron-withdrawing nature of the protonated oxazolium ring. | Favored, as the electron-withdrawing group can stabilize the transition state. |

| Intermediate | Secondary carbocation (high energy). | None (concerted transition state). |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Likelihood | Very low. | High. |

The carbon atom bonded to the bromine is a chiral center. Consequently, the stereochemistry of the substitution product is directly dependent on the reaction mechanism.

SN2 Outcome: An SN2 reaction proceeds via a backside attack, which forces the other three substituents on the carbon to "invert" in a process known as Walden inversion. If the starting material is a single enantiomer, the product will be the corresponding single, inverted enantiomer.

SN1 Outcome: In the unlikely event of an SN1 reaction, the intermediate carbocation would be trigonal planar. The nucleophile could then attack from either face of the planar intermediate with roughly equal probability. This would lead to a racemic mixture of products, containing both retention and inversion of the original stereochemistry.

Studies on analogous 2-(halomethyl)oxazoles demonstrate high reactivity towards a wide array of nucleophiles, providing access to various functionalized derivatives. nih.gov This reactivity profile is expected to extend to this compound.

Nitrogen Nucleophiles (Amines): Primary and secondary amines, such as ethanolamine, aniline, morpholine, and N-methyl piperazine, readily displace the bromide to form the corresponding N-substituted 2-(1-aminoethyl)oxazole derivatives. nih.gov

Oxygen Nucleophiles (Alkoxides): Alkoxides and phenoxides serve as effective oxygen-based nucleophiles, reacting to yield the corresponding ether products, 2-(1-alkoxyethyl)- or 2-(1-phenoxyethyl)oxazoles. nih.gov

Sulfur Nucleophiles (Thiolates): Sulfur nucleophiles, which are typically strong and soft, react efficiently. Thiophenoxide, for example, can be used to prepare 2-(1-phenylthioethyl)oxazole derivatives. nih.gov

| Nucleophile Class | Example Nucleophile | Resulting Product Class |

|---|---|---|

| Amines | Cyclohexylamine | N-Cyclohexyl-(oxazol-2-yl)ethanamine |

| Amines | Morpholine | 4-((Oxazol-2-yl)ethyl)morpholine |

| Alkoxides | Sodium Ethoxide | 2-(1-Ethoxyethyl)oxazole |

| Thiolates | Sodium Thiophenoxide | 2-(1-(Phenylthio)ethyl)oxazole |

| Azides | Sodium Azide | 2-(1-Azidoethyl)oxazole |

The reactivity of the 1-bromoethyl side chain is intrinsically linked to the properties of the attached heterocyclic system.

Oxazole Ring: The oxazole ring is an electron-deficient aromatic system. wikipedia.org In its hydrobromide salt form, the ring nitrogen is protonated, which significantly enhances its electron-withdrawing character. This electronic pull increases the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack, thus favoring the SN2 reaction. The pi system of the ring may also help stabilize the SN2 transition state, similar to a benzylic system. nih.gov

Hydrobromide Counterion: The presence of the hydrobromide salt means the reaction medium is inherently acidic. This can influence the nature of the nucleophile; for instance, amine nucleophiles may be partially or fully protonated, reducing their nucleophilicity. The bromide counterion itself is a weak nucleophile and could potentially compete with other nucleophiles in solution, although it is unlikely to displace stronger nucleophiles. rsc.org

Elimination Reactions to Form Vinyl-Substituted Oxazoles

In the presence of a base, this compound can undergo an elimination reaction, where a molecule of hydrogen bromide is removed to form a carbon-carbon double bond. This reaction pathway competes with nucleophilic substitution and results in the formation of 2-vinyl-1,3-oxazole. The use of strong, sterically hindered bases typically favors elimination over substitution. libretexts.org

Similar to substitution, elimination can proceed through unimolecular (E1) or bimolecular (E2) pathways.

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the bromine-bearing carbon, while simultaneously the C-Br bond breaks and the C=C double bond forms. This pathway is favored by strong bases. Given the high energy of the carbocation intermediate required for the E1 pathway, the E2 mechanism is the most probable route for the formation of 2-vinyl-1,3-oxazole under basic conditions. libretexts.org

E1 Mechanism: The E1 mechanism begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. A weak base then removes an adjacent proton to form the double bond. Due to the aforementioned destabilization of the carbocation by the protonated oxazole ring, the E1 pathway is highly unlikely for this substrate.

Regioselectivity and Stereoselectivity of Eliminations

Elimination reactions of 2-(1-bromoethyl)-1,3-oxazole, typically proceeding via an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism, would lead to the formation of 2-vinyl-1,3-oxazole. The regioselectivity of this reaction is straightforward as there is only one beta-hydrogen available for abstraction on the methyl group of the ethyl side chain.

Stereoselectivity in elimination reactions is a critical consideration, often dictated by the mechanism and the substrate's stereochemistry.

E2 Elimination: The E2 mechanism is generally stereoselective and requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group (bromide). For the reaction to proceed, the molecule must adopt a conformation where the H-C-C-Br dihedral angle is approximately 180°. If the carbon bearing the bromine were chiral, the stereochemistry of the starting material would dictate the stereochemistry of the product alkene. However, with 2-(1-bromoethyl)-1,3-oxazole, the product is 2-vinyl-1,3-oxazole, which does not exhibit E/Z isomerism. If the substrate were, for example, 2-(1-bromo-propyl)-1,3-oxazole, the elimination could produce either (E)- or (Z)-2-(prop-1-en-1-yl)-1,3-oxazole. In such cases, the reaction often favors the formation of the more thermodynamically stable trans (or E) isomer.

E1 Elimination: The E1 mechanism proceeds through a carbocation intermediate. This pathway is also stereoselective, typically favoring the formation of the more stable trans alkene product because the rotational barrier of the C-C single bond in the carbocation is low, allowing it to adopt the lowest energy conformation before the proton is removed.

Catalyst and Base Effects on Reaction Outcomes

The choice of base and reaction conditions significantly influences whether an elimination reaction proceeds and by which mechanism (E1 vs. E2). This, in turn, affects the product distribution, particularly in competition with substitution reactions (SN1 and SN2).

Base Strength and Steric Hindrance: A strong, non-hindered base like sodium ethoxide (NaOEt) typically favors the E2 mechanism. Using a strong, sterically hindered base, such as potassium tert-butoxide (KOt-Bu), further promotes E2 elimination over SN2 substitution, as the bulky base finds it easier to abstract a proton from the periphery of the molecule than to attack the sterically shielded electrophilic carbon.

Weak Bases and Solvents: Weak bases, often in conjunction with polar protic solvents (like ethanol (B145695) or water) and heat, favor the E1 mechanism. These conditions promote the formation of a carbocation intermediate, which then eliminates a proton to form the alkene.

The following table illustrates the expected major reaction pathway and product for 2-(1-bromoethyl)-1,3-oxazole under various base and solvent conditions.

| Base | Solvent | Predominant Mechanism | Major Product |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol | E2 / SN2 | 2-Vinyl-1,3-oxazole / 2-(1-Ethoxyethyl)-1,3-oxazole |

| Potassium tert-Butoxide (KOt-Bu) | tert-Butanol | E2 | 2-Vinyl-1,3-oxazole |

| Triethylamine (Et3N) | Toluene | E2 | 2-Vinyl-1,3-oxazole |

| Ethanol (EtOH) | Ethanol (solvolysis) | E1 / SN1 | 2-Vinyl-1,3-oxazole / 2-(1-Ethoxyethyl)-1,3-oxazole |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-(1-bromoethyl)-1,3-oxazole is an ideal handle for forming new carbon-carbon bonds via metal-catalyzed cross-coupling reactions. The primary challenge in coupling secondary alkyl halides is the propensity for β-hydride elimination from the alkyl-metal intermediate, which can lead to the undesired elimination product (2-vinyl-1,3-oxazole) and catalyst decomposition.

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. The coupling of secondary alkyl bromides requires specialized catalytic systems to overcome competing β-hydride elimination. Research has shown that using bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination step over β-hydride elimination. rsc.org

A hypothetical Suzuki-Miyaura coupling of 2-(1-bromoethyl)-1,3-oxazole with phenylboronic acid would yield 2-(1-phenylethyl)-1,3-oxazole. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.

| Palladium Source | Ligand | Base | Solvent | Expected Outcome |

|---|---|---|---|---|

| Pd(OAc)2 | PPh3 | Na2CO3 | Dioxane/H2O | Low yield of coupled product, significant elimination |

| Pd2(dba)3 | SPhos | K3PO4 | Toluene | Moderate to good yield of coupled product |

| Pd(OAc)2 | RuPhos | Cs2CO3 | DME | Good yield of coupled product |

| Ni(COD)2 | Bathophenanthroline | KOt-Bu | sec-Butanol | Good yield of coupled product (Nickel catalysis) organic-chemistry.org |

Sonogashira Coupling: This reaction forms a C-C bond between a halide and a terminal alkyne. While traditionally used for sp² and sp halides, recent advancements have enabled the coupling of unactivated secondary alkyl bromides. These reactions often employ a copper(I) co-catalyst or specialized palladium-N-heterocyclic carbene (NHC) complexes. researchgate.netresearchgate.net A successful Sonogashira coupling of 2-(1-bromoethyl)-1,3-oxazole with phenylacetylene (B144264) would produce 2-(1-phenylbut-2-yn-1-yl)-1,3-oxazole. The reaction often proceeds via a radical mechanism, which circumvents the issue of β-hydride elimination associated with traditional Pd(0)/Pd(II) cycles. nih.gov

Heck Reaction: The Heck reaction couples a halide with an alkene. ijpsonline.com The coupling of unactivated secondary alkyl bromides is challenging but has been achieved using palladium catalysts with specific ligands like dppf or Xantphos, sometimes under photoredox conditions. smolecule.comnih.gov A Heck reaction between 2-(1-bromoethyl)-1,3-oxazole and styrene (B11656) could yield 2-(1,3-diphenylprop-1-en-1-yl)-1,3-oxazole, though regioselectivity and stereoselectivity of the resulting double bond would need to be controlled. Nickel-catalyzed variants have also shown promise for improving regioselectivity in alkyl-Heck reactions. rsc.org

The success of cross-coupling reactions with secondary alkyl bromides like 2-(1-bromoethyl)-1,3-oxazole is critically dependent on the ligand coordinated to the metal center (typically palladium or nickel). nih.gov The ligand's role is to stabilize the metal complex and modulate its reactivity to favor the desired reaction pathway.

Key ligand features for this substrate class include:

Steric Bulk: Large, bulky ligands (e.g., Buchwald biaryl phosphines like SPhos and XPhos, or bulky trialkylphosphines like P(t-Bu)₃) promote the final reductive elimination step, which is often the rate-limiting step for C(sp³)-C(sp²) coupling. This steric hindrance makes the competing β-hydride elimination process less favorable.

Electron-Donating Ability: Electron-rich ligands increase the electron density on the metal center, which facilitates the initial oxidative addition of the alkyl bromide and accelerates reductive elimination.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They have proven effective in a range of cross-coupling reactions, including Sonogashira couplings of alkyl halides, by providing a robust catalytic system. researchgate.net

The optimization process involves screening various combinations of metal precursors, ligands, bases, and solvents to maximize the yield of the desired coupled product while minimizing side reactions.

Reactions Involving the 1,3-Oxazole Ring

The 1,3-oxazole ring is an aromatic heterocycle with distinct reactivity patterns. The presence of the 2-(1-bromoethyl) substituent, being an alkyl group, is weakly electron-donating and can influence the ring's reactivity.

Electrophilic Aromatic Substitution: Oxazoles are relatively electron-rich, but less so than furan (B31954) or pyrrole. Electrophilic substitution is generally difficult but, when it occurs, preferentially happens at the C5 position, which is the most electron-rich carbon. The C4 position is the next most reactive, while the C2 position is electron-deficient due to its position between two heteroatoms and is thus resistant to electrophilic attack. The alkyl group at C2 may slightly activate the ring towards substitution at C5.

Deprotonation and Metalation: The acidity of the ring protons follows the order C2 > C5 > C4. Since the C2 position is already substituted in the title compound, deprotonation with a strong base (like LDA or n-BuLi) would likely occur at the C5 position. The resulting lithiated oxazole is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a new substituent at C5.

Nucleophilic Attack and Ring Opening: The oxazole ring is generally resistant to nucleophilic aromatic substitution. However, the C2 position is the most electron-deficient and can be attacked by strong nucleophiles, sometimes leading to ring-opening. For example, treatment with certain nucleophiles can lead to cleavage of the oxazole ring to form isocyanide intermediates.

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated with electron-donating substituents. This reaction typically leads to the formation of pyridine (B92270) or furan derivatives after the initial cycloadduct undergoes further transformations.

The following table summarizes potential reactions involving the oxazole ring of 2-(1-bromoethyl)-1,3-oxazole.

| Reaction Type | Reagents | Position of Reactivity | Expected Product Type |

|---|---|---|---|

| Electrophilic Substitution (e.g., Bromination) | NBS | C5 | 5-Bromo-2-(1-bromoethyl)-1,3-oxazole |

| Metalation-Alkylation | 1. LDA, -78°C; 2. CH3I | C5 | 2-(1-Bromoethyl)-5-methyl-1,3-oxazole |

| Diels-Alder Cycloaddition | Dimethyl acetylenedicarboxylate (B1228247) (DMAD), Heat | Ring (acts as diene) | Furan derivative |

| N-Alkylation | CH3I | N3 | 2-(1-Bromoethyl)-3-methyl-1,3-oxazolium iodide |

Cycloaddition Reactions (e.g., Diels-Alder as a diene or dienophile)

The oxazole ring possesses diene characteristics, making it a valuable precursor in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, for the synthesis of pyridines and furans. researchgate.net In the case of this compound, its participation in cycloaddition reactions is influenced by its electronic properties. The protonation of the nitrogen atom enhances the electron-deficient nature of the oxazole ring, which can facilitate its reaction as a diene with electron-rich dienophiles. nih.gov

The general mechanism involves the oxazole acting as the diene component, reacting with a dienophile to form a bicyclic intermediate. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction, typically with the loss of a small molecule like water or an isonitrile, to yield a new aromatic ring. For example, reaction with an alkene can lead to a pyridine derivative after dehydration.

However, a more plausible pathway for the title compound to act as a diene would involve an initial in situ dehydrohalogenation or deprotonation/elimination from the bromoethyl group to form a 2-vinyloxazole intermediate. This conjugated system would then be a highly reactive diene for Diels-Alder reactions. Chiral 2-alkenyldihydrooxazoles have been shown to undergo highly diastereoselective aza-Diels–Alder reactions with isocyanates. rsc.orgrsc.org

Below is an illustrative table of Diels-Alder reactions involving oxazole derivatives, which demonstrates the versatility of this reaction for synthesizing substituted pyridines.

| Oxazole Reactant | Dienophile | Conditions | Product | Yield (%) |

| 5-Ethoxy-4-methyloxazole | Diethyl acetylenedicarboxylate | Heat, 120 °C | Diethyl 5-ethoxy-4-methylpyridine-2,3-dicarboxylate | 75 |

| 2-Methyl-4-phenyloxazole | N-Phenylmaleimide | Toluene, reflux | 1-Phenyl-5-methyl-7-phenyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3(2H)-dione | 88 |

| 2,5-Dimethyloxazole | Acrylonitrile | Sealed tube, 180 °C | 2,5-Dimethylpyridine-4-carbonitrile | 60 |

This table presents representative data for analogous oxazole cycloadditions to illustrate the reaction's scope.

Electrophilic Aromatic Substitution (where applicable based on substitution pattern)

Electrophilic aromatic substitution (EAS) on an oxazole ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.comwikipedia.org Such reactions typically require the presence of electron-donating groups on the ring and proceed preferentially at the C5-position, which is the most electron-rich carbon. semanticscholar.org

For this compound, the conditions are highly unfavorable for electrophilic aromatic substitution for two primary reasons:

Protonated Ring : The hydrobromide salt form means the nitrogen atom is protonated, creating a positively charged oxazolium ring. This severely deactivates the entire ring system towards attack by electrophiles. pharmaguideline.com

Electron-Withdrawing Substituent : The 2-(1-bromoethyl) group at the C2 position is electron-withdrawing, further reducing the electron density of the oxazole core.

Consequently, standard EAS reactions like nitration, sulfonation, and Friedel-Crafts alkylation or acylation are not expected to occur on the oxazole core of this compound. libretexts.org Any attempted electrophilic reaction would likely target other potential sites in a more complex molecule if present, but the oxazole ring itself would remain inert.

Ring-Opening and Rearrangement Reactions

The oxazole ring, while aromatic, can undergo ring-opening under specific conditions, often initiated by nucleophilic attack or deprotonation. A common ring-opening pathway occurs upon treatment of an oxazole with a strong base, such as an organolithium reagent. Deprotonation at the C2 position, which is the most acidic carbon, can lead to a 2-lithiooxazole that exists in equilibrium with a ring-opened isonitrile enolate. nih.gov This reactive intermediate can then be trapped by electrophiles.

In the case of this compound, the most acidic proton is on the nitrogen atom. Treatment with a base would first neutralize the hydrobromide salt. Using a strong base like LDA could potentially lead to deprotonation at C4 or C5, although C2 is typically the most acidic site in neutral oxazoles. wikipedia.org

Another relevant transformation is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org While not directly applicable to the title compound's substitution pattern, it highlights a known rearrangement pathway for the oxazole system. More recently, skeletal rearrangements of oxazoles to azepines and pyrroles via dynamic 8π electrocyclizations have been reported, demonstrating novel pathways for transforming the oxazole core. nih.gov

The presence of the bromoethyl side chain also introduces the possibility of intramolecular reactions. For example, under basic conditions, an intramolecular nucleophilic substitution could potentially occur where the oxazole nitrogen (after deprotonation) attacks the electrophilic carbon bearing the bromine, although this would lead to a strained, fused ring system.

Regioselective Functionalization of the Oxazole Core

Regioselective functionalization of the oxazole core is a key strategy for elaborating its structure. The primary methods involve directed metalation (deprotonation) followed by reaction with an electrophile. nih.gov

C2-Functionalization : The proton at the C2 position is the most acidic in a neutral oxazole ring and can be selectively removed with strong bases like n-butyllithium. The resulting 2-lithiooxazole can react with a variety of electrophiles. wikipedia.org For the title compound, this pathway is complicated by the presence of the acidic N-H proton of the hydrobromide salt.

C5-Functionalization : Direct C-H functionalization at the C5 position can be achieved using palladium-catalyzed cross-coupling reactions (direct arylation) with aryl halides. organic-chemistry.org The regioselectivity between C2 and C5 can often be controlled by the choice of ligands and solvents. organic-chemistry.org

Halogen Dance Rearrangement : In halo-substituted oxazoles, a "halogen dance" can be initiated with a strong base like LDA. This involves deprotonation at a different position, followed by halogen migration, to form a more stable organometallic intermediate that can then be trapped. For instance, 5-bromo-2-substituted oxazoles can be deprotonated at C4, leading to an isomeric 5-lithio-4-bromo-oxazole intermediate. nih.gov

For this compound, direct functionalization of the oxazole core via deprotonation is challenging. The initial equivalent of any base would neutralize the hydrobromide. Subsequent deprotonation of a C-H bond on the ring would require a very strong base and would have to compete with potential reactions involving the bromoethyl side chain. The most practical functionalization approach for this molecule would likely involve nucleophilic substitution at the bromoethyl side chain rather than direct manipulation of the oxazole C-H bonds. nih.gov

The following table summarizes the general regioselectivity observed in the functionalization of the oxazole ring.

| Position | Method | Reagent Example | Comments |

| C2 | Deprotonation/Metalation | n-BuLi, -78 °C | Most acidic proton in neutral oxazoles. wikipedia.org |

| C5 | Electrophilic Substitution | NBS, Acetic Acid | Requires electron-donating groups on the ring. semanticscholar.org |

| C5 | Direct C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br | Catalytic method for C-C bond formation. organic-chemistry.org |

| C4/C5 | Halogen Dance | LDA, -78 °C to 0 °C | Isomerization of bromooxazoles to new lithiated species. nih.gov |

This table provides a general overview of regioselective functionalization methods for the oxazole core.

Mechanistic and Stereochemical Investigations of 2 1 Bromoethyl 1,3 Oxazole Transformations

Kinetic Studies of Reaction Pathways

No kinetic data, such as reaction rates, rate constants, or reaction orders, have been reported for transformations involving 2-(1-Bromoethyl)-1,3-oxazole hydrobromide.

Transition State Analysis and Reaction Coordinate Determination

There are no computational or experimental studies on the transition states or reaction coordinates for any reactions of this compound.

Studies on Chirality Induction and Enantioselective Transformations

No research has been published on the use of 2-(1-Bromoethyl)-1,3-oxazole as a substrate in enantioselective transformations or on methods for inducing chirality in its reactions.

Deuterium (B1214612) Labeling and Isotope Effect Studies for Mechanism Elucidation

There are no published studies that utilize deuterium labeling or kinetic isotope effects to investigate the reaction mechanisms of this compound.

Advanced Spectroscopic and Diffraction Based Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(1-Bromoethyl)-1,3-oxazole hydrobromide in solution. The hydrobromide salt form means the oxazole (B20620) nitrogen is protonated, which significantly influences the electronic environment and, consequently, the chemical shifts of the ring protons and carbons.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the oxazole ring protons (H-4 and H-5), the methine proton of the bromoethyl group (CH-Br), and the methyl protons (CH₃). The protonation of the ring nitrogen would cause a downfield shift for the adjacent ring protons compared to the free base. The methine proton, being adjacent to both a bromine atom and the oxazole ring, would appear as a quartet due to coupling with the methyl protons. Similarly, the methyl protons would appear as a doublet.

The ¹³C NMR spectrum would provide complementary information, with characteristic signals for the oxazole ring carbons (C-2, C-4, C-5), the chiral methine carbon (C-Br), and the methyl carbon.

2D NMR: To unambiguously assign these signals and reveal through-bond and through-space correlations, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methine proton and the methyl protons of the 1-bromoethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, confirming the assignments of C-4/H-4, C-5/H-5, CH-Br/CH-Br, and CH₃/CH₃.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across the molecule. Key correlations would be expected from the methine proton of the ethyl group to C-2 of the oxazole ring, and from the oxazole protons to other ring carbons.

Variable Temperature (VT) NMR: VT-NMR studies can provide insights into the conformational dynamics of the molecule, particularly the rotation around the single bond connecting the chiral carbon to the C-2 position of the oxazole ring. By analyzing changes in chemical shifts or the coalescence of signals at different temperatures, it is possible to determine the energy barriers between different rotational conformers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ This table is predictive and based on known chemical shift ranges for analogous oxazole and bromoalkane structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Oxazole H-5 | ~8.4 - 8.6 | s | ~130 - 132 |

| Oxazole H-4 | ~7.8 - 8.0 | s | ~142 - 144 |

| CH-Br | ~5.4 - 5.6 | q | ~40 - 45 |

| CH₃ | ~2.0 - 2.2 | d | ~20 - 23 |

| Oxazole C-2 | - | - | ~165 - 168 |

Mass Spectrometry Techniques for Elucidation of Reaction Intermediates

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of 2-(1-Bromoethyl)-1,3-oxazole, typically analyzed as its free base after neutralization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₆BrNO). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. This helps to elucidate the structure and identify potential reaction intermediates if the compound is part of a synthetic pathway. The fragmentation of 2-(1-bromoethyl)-1,3-oxazole would likely proceed through several key pathways:

Loss of a bromine radical (•Br): This would result in a significant fragment ion at [M-Br]⁺.

Loss of hydrogen bromide (HBr): This elimination reaction would lead to a fragment corresponding to [M-HBr]⁺.

Alpha-cleavage: Scission of the bond between the chiral carbon and the oxazole ring could occur.

Ring fragmentation: The oxazole ring itself can break apart, yielding characteristic smaller fragments.

The study of these fragmentation patterns is essential for confirming the identity of the compound and for tracking its formation or consumption in chemical reactions.

Table 2: Predicted Key Mass Fragments for 2-(1-Bromoethyl)-1,3-oxazole (Free Base) This table presents hypothetical m/z values for plausible fragments based on the structure.

| Proposed Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₅H₆⁷⁹BrON]⁺ | 174.96 | Molecular ion (using ⁷⁹Br isotope) |

| [M+2]⁺ | [C₅H₆⁸¹BrON]⁺ | 176.96 | Molecular ion (using ⁸¹Br isotope) |

| [M-Br]⁺ | [C₅H₆ON]⁺ | 96.04 | Loss of bromine radical |

| [M-HBr]⁺ | [C₅H₅ON]⁺ | 95.04 | Loss of hydrogen bromide |

| [C₄H₄ON]⁺ | [C₄H₄ON]⁺ | 82.03 | Loss of methyl radical after Br loss |

X-ray Crystallography for Solid-State Structure-Reactivity Correlations and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, this technique would be invaluable for several reasons.

Solid-State Conformation: It would reveal the preferred conformation of the 1-bromoethyl side chain relative to the oxazole ring in the crystal lattice. This information is crucial for understanding structure-reactivity relationships, as the solid-state conformation can influence reaction pathways.

Intermolecular Interactions: As a hydrobromide salt, the crystal structure would be dominated by strong ionic interactions and hydrogen bonding. A primary interaction would be the hydrogen bond between the protonated nitrogen of the oxazole ring and the bromide anion (N⁺-H···Br⁻). Other weaker interactions, such as C-H···O or C-H···Br hydrogen bonds, could also play a role in stabilizing the crystal packing.

Absolute Configuration: The compound contains a single stereocenter at the carbon bearing the bromine atom, meaning it exists as a pair of enantiomers. If a single enantiomer can be crystallized, X-ray crystallography using anomalous dispersion can determine its absolute configuration (R or S) without ambiguity. This is the gold standard for assigning stereochemistry.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule and can also be sensitive to conformational changes.

FT-IR Spectroscopy: The FT-IR spectrum of the hydrobromide salt would be characterized by several key absorption bands. A broad, strong band in the region of 2500-3200 cm⁻¹ would be indicative of the N⁺-H stretch of the protonated oxazole. Other important peaks would include the aromatic C-H stretching (~3100 cm⁻¹), C=N and C=C stretching vibrations of the oxazole ring (1500-1650 cm⁻¹), and the characteristic C-O-C stretching of the ring (~1050-1150 cm⁻¹). The C-Br stretching vibration would be expected to appear in the fingerprint region, typically between 500 and 650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The technique is particularly useful for studying molecules in aqueous solution and for analyzing low-frequency modes that are difficult to observe in FT-IR.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is predictive and lists expected frequency ranges for key functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N⁺-H Stretch (protonated oxazole) | 2500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Oxazole Ring Stretch (C=N, C=C) | 1500 - 1650 | Medium to Strong |

| Oxazole Ring Breathing (C-O-C) | 1050 - 1150 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is critical, especially in pharmaceutical contexts. Chiral chromatography is the primary method used for this purpose.

The technique involves separating the two enantiomers, (R)-2-(1-bromoethyl)-1,3-oxazole and (S)-2-(1-bromoethyl)-1,3-oxazole, by passing a solution of the mixture through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with each enantiomer, causing one to be retained longer than the other, resulting in their separation.

Chiral HPLC: High-Performance Liquid Chromatography is the most common method. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including heterocycles. The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol. By comparing the chromatogram of a racemic sample (a 50:50 mixture of both enantiomers) with the sample of interest, the relative peak areas can be used to calculate the enantiomeric excess (e.e.).

Chiral GC: Gas Chromatography can also be used if the compound is sufficiently volatile and thermally stable. This often requires derivatization of the analyte to improve its chromatographic properties.

Table 4: Conceptual Chiral HPLC Data for Enantiomeric Excess (e.e.) Calculation This table illustrates a hypothetical separation to demonstrate the principle of e.e. determination.

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| (R)-enantiomer | 10.2 | 19000 | 95% |

| (S)-enantiomer | 12.5 | 1000 | 5% |

| Calculated Enantiomeric Excess (e.e.) | 90% |

Computational and Theoretical Studies of 2 1 Bromoethyl 1,3 Oxazole Hydrobromide

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO, electrophilicity index)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are commonly employed to determine the optimized geometry and electronic properties of oxazole (B20620) derivatives. irjweb.commdpi.com These calculations provide access to key parameters that govern the molecule's reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.com For oxazole derivatives, the HOMO is often delocalized over the heterocyclic ring, while the LUMO's distribution depends on the substituents. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. irjweb.comresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2. A lower hardness value indicates higher reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment, calculated as μ²/2η (where μ is the chemical potential, -χ). irjweb.com

These parameters, when calculated for 2-(1-Bromoethyl)-1,3-oxazole hydrobromide, would elucidate its reactivity profile, indicating, for example, its susceptibility to nucleophilic attack at the carbon bearing the bromine atom.

Table 1: Hypothetical Reactivity Parameters for an Oxazole Derivative Calculated via DFT This table presents example data based on typical values found for similar heterocyclic compounds in the literature to illustrate the output of quantum chemical calculations. irjweb.comresearchgate.net

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.20 |

| Energy Gap | ΔE | 5.65 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 1.20 |

| Chemical Hardness | η | 2.83 |

| Chemical Potential | µ | -4.03 |

| Electrophilicity Index | ω | 2.87 |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. mdpi.comrsc.org For this compound, DFT studies can elucidate the pathways and energetics of its characteristic reactions, such as nucleophilic substitution at the α-carbon of the ethyl group. nih.gov

By mapping the potential energy surface, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the structures of transition states (the highest energy point along the reaction coordinate) and intermediates. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. rsc.org

For example, a DFT study of the reaction of 2-(1-Bromoethyl)-1,3-oxazole with a nucleophile (Nu⁻) would likely investigate the SN1 and SN2 pathways. The calculations would determine the relative energies of the transition states for each mechanism, revealing which is more favorable. Such studies can also clarify the role of the oxazole ring, which can influence the reaction through electronic effects. semanticscholar.org Furthermore, DFT can be used to model more complex reactions, including cycloadditions where the oxazole ring itself acts as a diene. mdpi.comwikipedia.org

Table 2: Illustrative Energetics for a Hypothetical Nucleophilic Substitution Reaction Studied by DFT This table provides an example of the kind of energy data (in kcal/mol) that would be calculated to compare two possible reaction mechanisms.

| Species | SN1 Pathway Energy | SN2 Pathway Energy |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +18.5 | +22.0 |

| Intermediate | +5.2 (Carbocation) | N/A |

| Transition State 2 | +7.0 | N/A |

| Products | -15.0 | -15.0 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The bromoethyl side chain can rotate around the C-C single bond, leading to different conformers (rotamers). MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov

Furthermore, MD is invaluable for studying solvation effects. By explicitly including solvent molecules (like water) in the simulation box, one can analyze how the solvent structures itself around the solute and how hydrogen bonding or other intermolecular forces influence the solute's conformation and dynamics. nih.gov For the hydrobromide salt, MD can model the dissociation of the ions and the hydration shells that form around the protonated oxazole cation and the bromide anion, providing a realistic picture of its behavior in solution.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data (within theoretical context)

Computational methods, especially DFT, can accurately predict various spectroscopic properties of molecules, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

To predict vibrational spectra, calculations are performed to determine the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net Comparing the scaled theoretical spectrum with the experimental one allows for a confident assignment of each vibrational band to a specific molecular motion (e.g., C-H stretch, C=N stretch).

Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. Theoretical NMR data helps in assigning peaks in complex experimental spectra and can be used to distinguish between different isomers or conformers, as their chemical shifts would differ. For this compound, such calculations would help confirm its structure by matching predicted spectra to measured ones. semanticscholar.org

Table 3: Example Comparison of Experimental and Calculated Vibrational Frequencies for an Oxazole Moiety This table illustrates how theoretical frequencies, after scaling, are compared to experimental IR data for peak assignment. researchgate.netresearchgate.net

| Experimental IR (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3125 | 3250 | 3120 | C-H stretch (oxazole ring) |

| 1610 | 1675 | 1608 | C=N stretch |

| 1505 | 1565 | 1502 | Ring stretch |

| 1140 | 1185 | 1138 | C-O-C stretch |

Quantitative Structure-Activity Relationships (QSAR) for Understanding Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. researchgate.netnih.gov A QSAR model is a mathematical equation that correlates variations in molecular properties (described by numerical values called descriptors) with variations in the observed activity. mdpi.com

To develop a QSAR model for the reactivity of this compound derivatives, one would first synthesize or computationally design a series of related compounds with systematic variations in their structure (e.g., different substituents on the oxazole ring or the ethyl group). For each compound, a set of molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational indices.

Topological descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP). mdpi.com

The experimental reactivity (e.g., the rate constant for a specific reaction) would be measured for each compound. Then, using statistical methods like multiple linear regression or machine learning algorithms, a model is built that best correlates the descriptors with the reactivity. frontiersin.org A robust QSAR model can then be used to predict the reactivity of new, untested compounds and to guide the design of molecules with desired reactivity profiles, identifying which structural features are most important for enhancing or diminishing reactivity. nih.gov

Applications in Complex Organic Synthesis and Chemical Biology Research

Utilization as a Versatile Building Block for Heterocyclic Scaffolds

The 1,3-oxazole nucleus is a foundational scaffold in the development of new chemical entities with a wide spectrum of biological activities. chemmethod.comchemmethod.com Compounds containing this ring system are investigated for applications ranging from anti-inflammatory and antibacterial to anticancer agents. eijppr.com The presence of the 1-bromoethyl group on the oxazole (B20620) ring provides a highly reactive electrophilic center, enabling chemists to introduce a wide variety of functional groups and build more complex molecular architectures through nucleophilic substitution reactions.

Halogenated heterocyclic compounds are exceptionally useful as intermediates. For instance, halogenated oxazolines can be readily converted into more functionalized oxazoles, which are key components of many natural products. researchgate.net The bromoethyl moiety in 2-(1-Bromoethyl)-1,3-oxazole hydrobromide acts as a versatile handle for constructing larger, more intricate heterocyclic systems. This approach is fundamental in medicinal chemistry, where the synthesis of diverse molecular libraries is essential for drug discovery. By reacting this building block with various nucleophiles, a range of derivatives can be generated, each with the potential for unique biological activity. This strategy allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug development.

| Precursor Type | Reaction | Resulting Scaffold | Significance |

|---|---|---|---|

| α-Haloketones | Reaction with ureas/amides | Substituted 1,3-Oxazoles | Core synthesis of the oxazole ring system. eijppr.com |

| Halogenated Oxazolines | Elimination/Oxidation | Functionalized 1,3-Oxazoles | Access to complex oxazoles found in natural products. researchgate.net |

| 2-(1-Bromoethyl)-1,3-oxazole | Nucleophilic Substitution | Diverse Functionalized Oxazoles | Enables rapid diversification for creating compound libraries. |

| Cephalexin Derivatives | Cyclization with 4-phenyl phenacyl bromide | Complex Oxazole and Thiazole Derivatives | Demonstrates the conversion of existing drugs into new heterocyclic systems. chemmethod.comchemmethod.com |

Stereoselective and Enantioselective Synthesis of Advanced Intermediates

The 1-bromoethyl group in this compound contains a chiral center, making this compound a valuable precursor for stereoselective and enantioselective synthesis. The ability to control stereochemistry is paramount in medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional arrangement. Enantiomers of the same compound can have drastically different pharmacological effects.

While specific enantioselective applications using this compound are not extensively detailed in the literature, its structure is analogous to other building blocks used in complex stereocontrolled syntheses. For example, the enantioselective construction of the tetracyclic spiro[indolizidine-1,3′-oxindole] framework, a core structure in many alkaloids, relies on precise stereocontrol throughout the synthetic sequence. nih.gov In such syntheses, chiral building blocks are used to install specific stereocenters, guiding the formation of the final complex architecture. nih.gov The presence of the chiral bromoethyl group suggests that this compound could be employed in similar strategies to produce enantioenriched advanced intermediates, leading to the synthesis of novel, biologically active compounds with defined stereochemistry.

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step, enhancing efficiency and reducing waste. beilstein-journals.orgnih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity. beilstein-journals.org The synthesis of substituted thiazoles and other heterocycles has been successfully achieved using these efficient approaches. nih.gov

Given its structure, this compound is an ideal candidate for integration into such reaction sequences. The electrophilic bromoethyl group can react with a nucleophile, initiating a cascade of bond-forming events. For instance, acid-promoted MCRs have been developed for the synthesis of fully substituted oxazoles from simple precursors. nih.gov A compound like this compound could potentially be used as a key component in novel MCRs, where the oxazole core is further functionalized or incorporated into a larger polycyclic system. Similarly, cascade reactions have been used to create other bromoethyl-containing heterocycles, such as 3-(2-bromoethyl)benzofurans, highlighting the potential for analogous transformations with the oxazole scaffold. nih.gov

| Reaction Type | Description | Example Application | Reference |

|---|---|---|---|

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single operation to form a product containing atoms from all starting materials. | Synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and C-nucleophiles. | nih.gov |

| Cascade (Domino) Reaction | A sequence of intramolecular reactions where the subsequent transformation occurs at the functionality generated in the previous step. | Synthesis of 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene. | nih.gov |

| Ugi Reaction | A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. | Used to generate diverse chemical libraries for drug discovery targeting CNS disorders. | beilstein-journals.org |

Development of New Synthetic Pathways to Structurally Diverse Molecules

The development of novel synthetic routes that provide access to structurally diverse molecules is a central goal of organic chemistry. This compound is a key reagent in this endeavor due to the dual reactivity offered by its oxazole core and its bromoethyl side chain. Established methods for oxazole synthesis, such as the Van Leusen reaction using tosylmethyl isocyanide (TosMIC) or the Robinson-Gabriel synthesis, provide access to the core structure. nih.govpitt.eduresearchgate.net

Once the 2-(1-Bromoethyl)-1,3-oxazole scaffold is formed, the bromoethyl group serves as a point of divergence. Through nucleophilic substitution reactions with a wide array of amines, thiols, alcohols, and other nucleophiles, a vast library of derivatives can be synthesized from this single common intermediate. This strategy is highly efficient for creating structurally diverse molecules for biological screening. For example, new 1,3-oxazole and 1,3-thiazole derivatives have been prepared from a common precursor derived from cephalexin, showcasing how a single intermediate can lead to multiple, distinct heterocyclic products. chemmethod.comchemmethod.com This highlights the potential of this compound to serve as a cornerstone in synthetic pathways aimed at producing novel and diverse molecular entities.

Continuous Flow Chemistry Applications in Synthesis and Process Intensification

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better reaction control, and improved scalability. uc.ptmdpi.com Process intensification, which aims to develop more efficient and sustainable chemical processes, frequently employs flow chemistry. psecommunity.orgmdpi.com The synthesis of heterocyclic compounds, including oxazoles and pyrazoles, has been successfully adapted to flow chemistry platforms. uc.ptmdpi.com

The use of this compound in a flow chemistry setup would be particularly advantageous. Reactions involving reactive and potentially hazardous intermediates like bromo-compounds can be performed more safely in a closed, continuous system where reaction parameters such as temperature and pressure are precisely controlled. uc.pt Furthermore, multi-step syntheses can be telescoped into a single continuous sequence, eliminating the need to isolate and purify intermediates. A multi-step flow synthesis of an oxazole carboxylic acid has been demonstrated, affording the product in multigram quantities without requiring traditional workup or purification steps. uc.pt This approach not only improves efficiency and safety but also facilitates the scale-up production of valuable intermediates like this compound and its derivatives for further research and development.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes at any given time, better containment. uc.ptmdpi.com |

| Heat & Mass Transfer | Often limited by vessel size. | Superior due to high surface-area-to-volume ratio. uc.pt |

| Scalability | Difficult and often requires re-optimization. | Achieved by running the system for a longer duration. mdpi.com |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters (temp, pressure, time). uc.pt |

| Multi-step Reactions | Requires isolation and purification of intermediates. | Can be "telescoped" into a single continuous process. uc.pt |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Bromoethyl)-1,3-oxazole hydrobromide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions. For brominated oxazole derivatives, sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) are effective for bromoethyl group introduction . Optimization includes adjusting temperature (40–80°C) and reaction time (6–24 hours) to maximize yields. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce aryl/heteroaryl groups to the oxazole core . Industrial scaling requires solvent recovery systems and flow chemistry to enhance purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies bromoethyl and oxazole ring protons (δ 4.2–4.8 ppm for CH₂Br; δ 7.5–8.5 ppm for oxazole protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 243.97 for C₅H₇Br₂NO) .

- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>98%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use impervious nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store at 2–8°C in sealed containers away from moisture. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Advanced Research Questions